4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
説明
4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene, also known as FLT3 inhibitor, is a small molecule inhibitor that has gained significant attention in the field of cancer research. FLT3 inhibitors are a class of drugs that target the receptor tyrosine kinase FLT3, which is frequently mutated in acute myeloid leukemia (AML) and other hematologic malignancies.
作用機序
4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene inhibitors work by binding to the ATP-binding pocket of the this compound receptor tyrosine kinase, preventing its activation and downstream signaling. This compound inhibitors induce apoptosis in this compound-mutated AML cells by inhibiting the phosphorylation of downstream signaling molecules, such as STAT5 and AKT. This compound inhibitors also have anti-angiogenic effects, inhibiting the proliferation and migration of endothelial cells.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects. In preclinical studies, this compound inhibitors have been shown to induce apoptosis in this compound-mutated AML cells, inhibit the proliferation and migration of endothelial cells, and reduce tumor growth in xenograft models. This compound inhibitors have also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene inhibitors have several advantages for lab experiments, including their high potency and specificity for this compound, their ability to induce apoptosis in this compound-mutated AML cells, and their potential use in combination with other therapies. However, this compound inhibitors also have some limitations, including their potential toxicity to normal cells and their limited efficacy in patients with this compound wild-type AML.
将来の方向性
For 4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene inhibitors include the development of more potent and selective inhibitors, the investigation of their potential use in combination with other therapies, and the identification of biomarkers that can predict response to this compound inhibitors. This compound inhibitors are also being investigated for their potential use in other hematologic malignancies, such as myelodysplastic syndrome and acute lymphoblastic leukemia. Additionally, this compound inhibitors are being studied for their potential use in solid tumors, such as non-small cell lung cancer and glioblastoma.
科学的研究の応用
4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene inhibitors have been extensively studied for their potential use in the treatment of AML and other hematologic malignancies. This compound mutations are present in approximately 30% of AML cases and are associated with poor prognosis and increased risk of relapse. This compound inhibitors have shown promising results in preclinical studies and early-phase clinical trials, demonstrating their ability to inhibit this compound activity and induce apoptosis in this compound-mutated AML cells. This compound inhibitors have also been investigated for their potential use in combination with other therapies, such as chemotherapy and immune checkpoint inhibitors.
特性
IUPAC Name |
1-[3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-10(21)20-15(12-3-2-4-13(17)9-12)16-14(18-20)11-5-7-19(16)8-6-11/h2-4,9,11,15-16H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKPEJUFTYNKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。